(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid is a synthetic amino acid derivative featuring dual orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the third position and the tert-butoxycarbonyl (Boc) group at the seventh position. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for the controlled assembly of peptide chains, where Fmoc and Boc groups enable sequential deprotection strategies . Its heptanoic acid backbone and dual protection enhance solubility in organic solvents (e.g., DMF, acetonitrile) while minimizing premature deprotection during coupling reactions.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQLGECIYUDT-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375817 | |
| Record name | (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203854-47-1 | |
| Record name | (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-beta-homolysine(Boc) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Fmoc-L-beta-homolysine(Boc) is a homolog of lysine. It is used to modulate ion-pairing interactions between Lys and enzyme carboxylate groups in structure-activity relationship (SAR) studies. The primary targets of this compound are therefore enzymes that interact with lysine residues.
Mode of Action
The compound interacts with its targets by modulating ion-pairing interactions between lysine and enzyme carboxylate groups. This can alter the activity of the target enzymes, leading to changes in the biochemical pathways they are involved in.
Pharmacokinetics
It is known to be sparingly soluble in water, which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of Fmoc-L-beta-homolysine(Boc) could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in non-polar environments. Additionally, factors such as pH and temperature could potentially affect its stability and activity.
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, often abbreviated as Fmoc-β-HomoLys(Boc)-OH, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protecting group for amino acids. The presence of both a tert-butoxycarbonyl (Boc) moiety and a heptanoic acid chain contributes to its unique properties and potential interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural components may allow the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : The unique functional groups may facilitate binding to various biological receptors, influencing cellular signaling pathways.
- Antimicrobial and Anticancer Properties : Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may exhibit similar effects through interaction with cellular mechanisms.
Antimicrobial Activity
Research indicates that derivatives of fluorenyl compounds possess antimicrobial properties. The structural characteristics of this compound may enhance its effectiveness against various bacterial strains.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of fluorenyl derivatives. The ability of this compound to interact with cellular mechanisms related to cancer progression positions it as a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
A series of N-(fluorenyl-9-methoxycarbonyl) amino acids have shown broad-spectrum anti-inflammatory activity. Specifically, compounds similar to this compound have been effective in models of dermatitis and arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Experimental Results
- In Vitro Studies : In vitro studies have demonstrated that the compound inhibits T-lymphocyte activation and reduces leukocyte infiltration in inflammatory models. These findings indicate its potential as a therapeutic agent for inflammatory diseases .
- Antiproliferative Activity : Similar fluorenone derivatives have been shown to possess antiproliferative activity against cancer cell lines, acting as type I topoisomerase inhibitors . Such activities suggest that this compound could be developed further for cancer treatment applications.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |
| Fluorenone | Fluorene derivative | Anticancer |
| N-(fluorenyl-9-methoxycarbonyl)leucine | Amino acid derivative | Anti-inflammatory |
This table illustrates how this compound compares with other structurally related compounds regarding their biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs based on functional groups , applications , hazards , and storage requirements , as documented in safety data sheets (SDS) and product specifications.
Structural Analogues with Fmoc/Boc Protection
Functional Group Variations
- Fmoc vs. Other Protecting Groups: The Fmoc group (UV-labile) contrasts with Boc (acid-labile) in deprotection kinetics. For example, the target compound’s Boc group requires trifluoroacetic acid (TFA) for cleavage, while Fmoc is removed with piperidine . Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7) incorporate methylamino and methoxy ester groups, altering steric hindrance and hydrolysis susceptibility .
- Backbone Modifications: The heptanoic acid chain in the target compound offers flexibility compared to rigid backbones (e.g., oxetane in CAS 1380327-56-9), which restrict conformational mobility .
Hazard and Stability Profiles
- Toxicity: The oxetane-containing analog (CAS 1380327-56-9) has documented hazards (H302, H315, H319), whereas most Fmoc/Boc derivatives lack comprehensive toxicity data and are classified as "R&D use only" . Chronic toxicity data for the target compound remain uncharacterized, necessitating precautions akin to similar amino acid derivatives (e.g., gloves, eye protection) .
- Storage and Handling: All Fmoc-protected compounds require protection from light and moisture. For example, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid mandates storage in tightly closed containers at ambient conditions . Compounds with reactive side chains (e.g., chloroindole in CAS 2044710-58-7) may require additional inert atmosphere handling .
Application-Specific Performance
- Peptide Synthesis Efficiency: The target compound’s dual protection enables sequential deprotection, reducing side reactions compared to single-protected analogs like (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid (CAS 1632296-20-8), which lacks orthogonal groups . Solubility: Heptanoic acid derivatives exhibit improved organic solvent compatibility versus polar analogs (e.g., methoxy-4-oxobutanoic acid), which may require co-solvents .
Preparation Methods
Sequential Amino Group Protection
The compound contains two amino groups at positions 3 and 7 of the heptanoic acid backbone, requiring selective protection to avoid cross-reactivity.
tert-Butoxycarbonyl (Boc) Protection at Position 7
The primary amino group at position 7 is protected first using tert-butoxycarbonyl anhydride (Boc₂O) under mildly basic conditions. A typical procedure involves dissolving 7-aminoheptanoic acid in a 1:1 mixture of dioxane and water, adding Boc₂O (1.2 equiv), and adjusting the pH to 8–9 with sodium hydroxide. The reaction proceeds at 0–5°C for 4–6 hours, yielding tert-butoxycarbonyl-protected 7-aminoheptanoic acid (Boc-7-Ahp-OH) with >90% efficiency.
Fluorenylmethoxycarbonyl (Fmoc) Protection at Position 3
The secondary amino group at position 3 is subsequently protected using Fmoc-Cl. The Boc-7-Ahp-OH intermediate is dissolved in anhydrous tetrahydrofuran (THF), treated with Fmoc-Cl (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C, and stirred for 12 hours. This step achieves near-quantitative Fmoc incorporation while preserving Boc stability.
Carboxylic Acid Activation and Coupling
Carbodiimide-Mediated Activation
The heptanoic acid’s carboxyl group is activated for amide bond formation using N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). In a representative protocol:
Stereochemical Control via Chiral Auxiliaries
To ensure (S)-configuration at position 3, L-amino acid derivatives or chiral catalysts are employed. For example, using (S)-3-aminopentanoic acid as a starting material and coupling with Fmoc-Cl under kinetic control yields >98% enantiomeric excess (ee).
Reaction Optimization and Yield Data
Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | DCM | 0°C → RT | 12 h | 85 |
| DIC/HOAt | DMF | RT | 6 h | 92 |
| EDC/HOBt | THF | 0°C | 8 h | 78 |
Purification Protocols
-
Liquid-Liquid Extraction : Post-reaction mixtures are washed with 5% citric acid (to remove excess DIPEA) and saturated NaHCO₃ (to eliminate unreacted Fmoc-Cl).
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
-
Recrystallization : Ethanol/water (4:1) yields crystalline product with 99% HPLC purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : C18 column (4.6 × 250 mm), gradient 20–80% acetonitrile/0.1% TFA over 30 min, retention time = 12.7 min, purity 99.2%.
Challenges and Mitigation Strategies
Protecting Group Compatibility
Solvent Selection
-
DMF vs. THF : DMF enhances solubility of intermediates but may require rigorous drying. THF offers milder conditions for acid-sensitive intermediates.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent CN112110868A describes a continuous flow system for analogous Fmoc/Boc-protected compounds:
Q & A
Q. What is the role of Fmoc and Boc protecting groups in this compound during peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups serve as orthogonal protecting agents for amines. Fmoc is base-labile and removed under mild alkaline conditions (e.g., 20% piperidine in DMF), while Boc is acid-labile and cleaved with trifluoroacetic acid (TFA). This dual protection allows sequential deprotection in solid-phase peptide synthesis (SPPS), enabling precise control over amino acid coupling sequences .
Q. What analytical methods are recommended to confirm the compound’s structural integrity and purity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. HPLC (C18 columns, acetonitrile/water gradients) assesses purity, while 1H/13C NMR verifies stereochemistry and functional group integrity. Mass spectrometry (ESI-TOF) confirms molecular weight .
Q. How should researchers handle this compound to minimize degradation?
Store at –20°C in anhydrous, oxygen-free conditions. Use inert solvents (e.g., DMF or DCM) during synthesis to prevent premature deprotection. Avoid prolonged exposure to light, moisture, or acidic/basic environments .
Advanced Research Questions
Q. How can coupling efficiency be optimized when integrating this compound into peptide chains?
Use coupling agents like HBTU/HOBt or COMU in DMF with a 3–5-fold molar excess of the amino acid derivative. Monitor reaction progress via Kaiser test or HPLC. Adjust reaction time (1–4 hours) and temperature (25–40°C) based on steric hindrance from the Boc-protected amine .
Q. What strategies mitigate side reactions during Fmoc/Boc deprotection?
For Fmoc removal, use 20% piperidine in DMF with 0.1 M HOBt to suppress diketopiperazine formation. For Boc cleavage, employ TFA with scavengers (e.g., triisopropylsilane) to prevent carbocation-mediated side reactions. Validate depletion via UV monitoring (Fmoc: λ = 301 nm) .
Q. How does the compound’s stability vary under different solvent systems?
In polar aprotic solvents (DMF, DCM), stability exceeds 24 hours at 25°C. In aqueous buffers (pH 7–9), gradual hydrolysis of the Fmoc group occurs within 6–12 hours. Avoid alcohols, which may esterify the carboxylic acid moiety .
Q. What computational tools predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Focus on the heptanoic acid backbone’s conformational flexibility and hydrogen-bonding potential with protease active sites .
Data Contradiction and Methodological Challenges
Q. How to resolve discrepancies in reported synthesis yields for derivatives of this compound?
Variability often arises from solvent purity, catalyst batch differences, or moisture levels. Reproduce protocols under controlled argon atmospheres and validate reagent quality via Karl Fischer titration. Cross-reference NMR data with published spectra to identify byproducts .
Q. What precautions are critical when scaling up synthesis from mg to gram quantities?
Ensure efficient heat dissipation during exothermic coupling steps (e.g., use jacketed reactors). Optimize Boc deprotection with continuous TFA addition to avoid localized overheating. Monitor purity rigorously via inline HPLC to detect aggregation or epimerization .
Q. How to assess toxicity profiles when limited ecotoxicological data are available?
Perform preliminary assays:
- Cytotoxicity : MTT assay on HEK293 or HepG2 cells.
- Aquatic toxicity : Daphnia magna immobilization test (OECD 202).
- Biodegradation : OECD 301F manometric respirometry.
Always use PPE and fume hoods, as acute oral toxicity (LD50) is estimated >500 mg/kg (Category 4) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Fmoc/Boc Deprotection
| Parameter | Fmoc Removal | Boc Removal |
|---|---|---|
| Reagent | 20% piperidine/DMF | 95% TFA in DCM |
| Time | 10–20 min | 30–60 min |
| Temperature | 25°C | 25°C |
| Monitoring Method | UV at 301 nm | HPLC or TLC |
| Scavengers | N/A | Triisopropylsilane (TIS) |
| Source : |
Q. Table 2. Stability in Common Solvents
| Solvent | Stability (25°C) | Degradation Pathway |
|---|---|---|
| DMF | >24 hours | None |
| DCM | >24 hours | None |
| Water (pH 7) | 6–12 hours | Hydrolysis |
| Methanol | <1 hour | Esterification |
| Source : |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
